molecular formula C7H14BrNO B1663125 Propargylcholine CAS No. 111755-76-1

Propargylcholine

Cat. No. B1663125
M. Wt: 208.1 g/mol
InChI Key: CDMUCZDUIQLBJB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Propargylcholine is a molecular tool used to study the biochemical and metabolic processes of Choline-containing phospholipids in cells . It is a click chemistry reagent that contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .


Synthesis Analysis

Propargylcholine is involved in the synthesis of phosphatidylcholine through CCTβ3 activation on lipid droplets, which is crucial for sustaining autophagy and long-term cell survival . Another approach involves the use of propargylsilanes for deoxygenative bispropargylation .


Molecular Structure Analysis

Propargylcholine bromide contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . Its molecular formula is C7H14BrNO .


Chemical Reactions Analysis

Propargylcholine phospholipids can be analyzed by MS. The routine employs 1-radyl-2-lyso-sn-glycero-3-phosphopropargylcholines as labeled lysophosphatidylcholine precursors, which upon cellular conversion direct the traceable tag with superb specificity and efficiency to the primary target lipid class .


Physical And Chemical Properties Analysis

Propargylcholine has a molecular weight of 208.10 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors. It has three rotatable bonds. Its exact mass and monoisotopic mass are 207.02588 g/mol. Its topological polar surface area is 20.2 Ų .

Scientific Research Applications

1. Magnetic Resonance Hyperpolarization

Propargylcholine has been utilized in enhancing magnetic resonance imaging (MRI) signals. Specifically, 15N^{15}N-Propargylcholine was synthesized and hydrogenated with para-H2_2 to transfer spin order to the 15N^{15}N resonance, enhancing the MRI signal. This method, involving parahydrogen-induced polarization, increases the MRI signal by about 3000 times, providing insights into improved imaging techniques (Reineri et al., 2012).

2. Phospholipid Detection via Mass Spectrometry

In a novel method for analyzing propargylcholine phospholipids by mass spectrometry (MS), propargylcholine replaces the choline head group in phospholipids, which are abundant components of cellular membranes and crucial in biological functions. This method uses labeled lysophosphatidylcholine precursors for highly specific and sensitive MS detection, offering new insights into choline phospholipid metabolism in brain endothelial cells (Yaghmour et al., 2021).

3. Fluorescence Imaging in Plant Lipid Research

Propargylcholine has been used in bioorthogonal click chemistry for fluorescence imaging of choline phospholipids in plants. It allows the labeling and visualization of specific lipid classes in plant cells, providing a direct way to tag and visualize specific lipid molecules. This method is crucial for studying the dynamic structural and signaling roles of lipids in plant cells (Paper et al., 2018).

4. In Vivo Metabolic Labeling and Imaging

Propargylcholine has been developed as a method to label choline-containing phospholipids in vivo, based on the metabolic incorporation of the choline analog into phospholipids. This approach enables the visualization of phospholipid synthesis, turnover, and subcellular localization in cells and mouse tissues by both fluorescence and electron microscopy. It provides a robust method for studying the cell biology of Cho phospholipids (Jao et al., 2009).

5. Choline Catabolism Inhibition in Bacteria

Propargylcholine has been shown to inhibit choline catabolism in Pseudomonas aeruginosa and other aerobic choline-catabolizing bacteria. It acts by inhibiting Dgc enzyme-catalyzed dimethylglycine demethylation. This inhibition can be critical in studying bacterial choline catabolism in clinical and environmental isolates, and could be a useful tool for studying proteobacterial choline catabolism in situ (Fitzsimmons et al., 2011).

Future Directions

The novel method for analyzing propargylcholine phospholipids by MS opens a new, quantitative, and detailed view on propargylcholine phospholipid metabolism and will greatly facilitate future studies on choline phospholipid metabolism .

properties

IUPAC Name

2-hydroxyethyl-dimethyl-prop-2-ynylazanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14NO.BrH/c1-4-5-8(2,3)6-7-9;/h1,9H,5-7H2,2-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDMUCZDUIQLBJB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCO)CC#C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propargylcholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
171
Citations
F Reineri, A Viale, S Ellena, D Alberti… - Journal of the …, 2012 - ACS Publications
… upon reaction with parahydrogen of N-propargylcholine. The absorption/emission … -propargylcholine, 15 N-labeled N-propargylcholine, and deuterated, 15 N-labeled N-propargylcholine…
Number of citations: 49 pubs.acs.org
MH Yaghmour, C Thiele, L Kuerschner - Journal of lipid research, 2021 - ASBMB
… propargylcholine replaces the choline head group have proven useful. We present a novel method to analyze propargylcholine … procedure for the propargylcholine phospholipids. In a …
Number of citations: 5 www.jlr.org
CJ Snodgrass, AR Burnham-Marusich, JC Meteer… - …, 2015 - academic.oup.com
Phosphorylcholine (PC) modification of proteins by pathogens has been implicated in mediating host–pathogen interactions. Parasitic nematodes synthesize PC-modified biomolecules …
Number of citations: 6 academic.oup.com
KR Bottenfield, TL Moore, F Mortazavi… - The FASEB …, 2020 - Wiley Online Library
Neuropathology in monkey and human brains often involves loss or damage to myelin and is a major factor impacting normal function as myelin constitutes 35%–40% of the forebrain. …
Number of citations: 1 faseb.onlinelibrary.wiley.com
MH Yaghmour, C Thiele, L Kuerschner - researchgate.net
… propargylcholine replaces the choline head group have proven useful. We present a novel method to analyze propargylcholine … procedure for the propargylcholine phospholipids. In a …
Number of citations: 0 www.researchgate.net
JM Paper, T Mukherjee, K Schrick - Plant methods, 2018 - Springer
… We examined whether choline phospholipids from seedlings can be labeled with the choline bioortholog propargylcholine. We reasoned that propargylcholine can be taken up via the …
Number of citations: 13 link.springer.com
S Iyoshi, J Cheng, T Tatematsu, S Takatori… - ACS Chemical …, 2014 - ACS Publications
… propargylcholine functions as a choline analog in yeast, by examining if propargylcholine can … (17) Adding either 1 mM choline or 1 mM propargylcholine to SC increased cell growth …
Number of citations: 26 pubs.acs.org
G Andrejeva, G Lin, HG Parkes, J Mui… - Cancer Research, 2015 - AACR
… with propargylcholine, a choline analog, had significant increase in propargylcholine … the incorporation of newly synthesized propargylcholine phospholipids into the membranes …
Number of citations: 0 aacrjournals.org
LF Fitzsimmons, S Flemer Jr… - Applied and …, 2011 - Am Soc Microbiol
… of a choline analogue, propargylcholine, which inhibits choline … to demonstrate that propargylcholine is catabolized to its … We examined the broader utility of propargylcholine and …
Number of citations: 19 journals.asm.org
CY Jao, M Roth, R Welti, A Salic - Proceedings of the …, 2009 - National Acad Sciences
… We synthesized the Cho analog propargylcholine (propargyl-Cho), which bears a terminal alkyne moiety, and incorporates efficiently into all classes of Cho phospholipids in cultured …
Number of citations: 239 www.pnas.org

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